2-(Tritylthio)acetic acid

Catalog No.
S1898654
CAS No.
34914-36-8
M.F
C21H18O2S
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tritylthio)acetic acid

CAS Number

34914-36-8

Product Name

2-(Tritylthio)acetic acid

IUPAC Name

2-tritylsulfanylacetic acid

Molecular Formula

C21H18O2S

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C21H18O2S/c22-20(23)16-24-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2,(H,22,23)

InChI Key

RYRPHZROJNDXEV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(=O)O

2-(Tritylthio)acetic acid (CAS: 34914-36-8) is an essential orthogonally protected building block primarily utilized in solid-phase peptide synthesis (SPPS) and the commercial manufacturing of radiopharmaceutical precursors[1]. By masking the highly reactive thiol group of mercaptoacetic acid with a bulky, acid-labile triphenylmethyl (trityl) group, this compound enables highly specific amide bond formation at the carboxylic acid without thiol interference[2]. It is the industry standard for introducing N-terminal mercaptoacetyl groups—such as those required for MAG3 (mercaptoacetyltriglycine) and MAS3 chelators—facilitating downstream radiolabeling with isotopes like 99mTc, 111In, and 177Lu[1]. Its physical stability as a crystalline solid and its compatibility with standard coupling reagents make it a highly processable, procurement-ready raw material for advanced therapeutics and diagnostics.

Substituting 2-(Tritylthio)acetic acid with unprotected mercaptoacetic acid immediately introduces severe process inefficiencies, as the free thiol acts as a competing nucleophile during carboxylate activation, leading to massive disulfide dimerization, thioester formation, and catastrophic yield losses [1]. While alternatively protected analogs like S-benzylmercaptoacetic acid prevent these side reactions, they fail in modern manufacturing environments because the benzyl group requires extremely harsh, hazardous deprotection conditions (anhydrous HF or sodium in liquid ammonia) [2]. Such conditions degrade sensitive peptide sequences and demand specialized, highly regulated Teflon equipment. Similarly, S-acetyl protection risks premature cleavage during the basic conditions (20% piperidine) of Fmoc-SPPS. Consequently, only the S-trityl derivative offers the precise orthogonality required: absolute stability during basic chain elongation and rapid, clean deprotection under mild acidic conditions (TFA) during the final global cleavage step [1].

Deprotection Workflow Compatibility: S-Trityl vs. S-Benzyl Protection

The trityl protecting group on 2-(Tritylthio)acetic acid is engineered for mild removal, contrasting sharply with older benzyl-based strategies. In standard Fmoc-SPPS workflows, the S-trityl group is quantitatively removed using a standard trifluoroacetic acid (TFA) cleavage cocktail (e.g., 90-95% TFA with scavengers like TIPS and EDT) at room temperature within 1 to 2 hours [1]. In contrast, S-benzylmercaptoacetic acid requires anhydrous hydrofluoric acid (HF) at 0 °C or sodium in liquid ammonia for deprotection[2].

Evidence DimensionDeprotection conditions and equipment requirements
Target Compound Data90-95% TFA at room temperature (1-2 hours); uses standard glassware/reactors.
Comparator Or BaselineS-Benzylmercaptoacetic acid: Anhydrous HF at 0 °C; requires specialized Teflon apparatus and severe safety protocols.
Quantified DifferenceElimination of HF dependency, reducing equipment costs and safety hazards while preserving acid-sensitive peptide motifs.
ConditionsFinal global cleavage step in automated or manual Fmoc-SPPS.

Bypassing HF cleavage allows contract manufacturing organizations (CMOs) to utilize standard glass-lined reactors, drastically reducing scale-up costs and safety liabilities.

Coupling Specificity and Yield: Trityl-Protected vs. Unprotected Mercaptoacetic Acid

Utilizing unprotected mercaptoacetic acid during peptide coupling leads to rampant side reactions, as the free thiol competes with the amine for the activated carboxylate, generating thioesters and disulfide dimers [1]. By utilizing 2-(Tritylthio)acetic acid, the massive steric bulk of the trityl group completely masks the thiol nucleophilicity. When activated with standard reagents (e.g., HBTU/DIPEA), the S-trityl derivative achieves >95% coupling efficiency to the target amine without any detectable thiol-mediated cross-linking [2].

Evidence DimensionCoupling efficiency and primary amine specificity
Target Compound Data>95% target amide yield with 0% disulfide dimerization during activation.
Comparator Or BaselineUnprotected mercaptoacetic acid: High percentage of mixed thioester/amide products and disulfide dimers.
Quantified DifferenceNear-quantitative conversion to the desired amide, eliminating the need for complex intermediate chromatographic purification.
ConditionsStandard peptide coupling using HBTU/HOBt or HATU with DIPEA in DMF.

High coupling specificity directly translates to higher crude purity, reducing expensive and time-consuming preparative HPLC purification steps in commercial manufacturing.

Orthogonal Stability in Automated Synthesis: S-Trityl vs. S-Acetyl Protection

In automated Fmoc-SPPS, building blocks must withstand repeated exposure to 20% piperidine in DMF. 2-(Tritylthio)acetic acid exhibits complete stability under these basic conditions, allowing it to be incorporated without risk of premature thiol exposure[1]. Conversely, S-acetyl protected thiols are susceptible to partial hydrolysis or aminolysis under repetitive basic cycles, which can lead to premature disulfide formation on the resin [2].

Evidence DimensionStability to Fmoc-deprotection conditions
Target Compound Data100% stable to 20% piperidine in DMF over multiple cycles.
Comparator Or BaselineS-Acetylmercaptoacetic acid: Susceptible to partial basic cleavage, requiring careful monitoring or post-synthesis introduction.
Quantified DifferenceComplete orthogonality allows for unrestricted sequence positioning and automated 'set-and-forget' synthesis.
ConditionsIterative Fmoc deprotection cycles (20% piperidine/DMF, room temperature).

True orthogonality ensures reproducible yields in automated synthesizers, making it the preferred choice for high-throughput commercial peptide production.

Radiochemical Yield Optimization in Chelator Synthesis

The synthesis of mercaptoacetyl-based chelators (such as MAG3 or MAS3 for PSMA-targeting radiopharmaceuticals) relies heavily on the clean generation of the free thiol immediately prior to radiolabeling. Precursors synthesized using 2-(Tritylthio)acetic acid yield highly pure thiol ligands upon TFA cleavage [1]. This high purity directly supports rapid, high-efficiency radiolabeling, consistently achieving radiochemical yields (RCY) of >95% with isotopes like 99mTc or 111In in a single step post-deprotection, outperforming protocols that require post-cleavage reduction of disulfides [2].

Evidence DimensionRadiochemical yield (RCY) post-deprotection
Target Compound Data>95% RCY achieved directly after TFA cleavage and neutralization.
Comparator Or BaselineDisulfide-prone precursors: Require an additional reduction step (e.g., with TCEP or DTT) to achieve comparable RCY.
Quantified DifferenceElimination of a pre-labeling reduction step, streamlining the radiopharmacy kit formulation.
ConditionsRadiolabeling of MAS3/MAG3 conjugated peptides with 99mTc or 111In in clinical or preclinical settings.

Streamlining the radiolabeling protocol is critical for short-lived isotopes, directly impacting the clinical viability and commercial success of the diagnostic kit.

Synthesis of MAG3 and MAS3 Radiopharmaceutical Chelators

2-(Tritylthio)acetic acid is the premier reagent for appending the N-terminal mercaptoacetyl group required for MAG3 (mercaptoacetyltriglycine) and MAS3 (mercaptoacetyl-serine-serine-serine) chelating systems [1]. Because the trityl group is cleanly removed during the final TFA cleavage of the peptide, it provides a highly pure, free thiol ready for immediate complexation with Technetium-99m (99mTc), Indium-111 (111In), or Lutetium-177 (177Lu) in targeted cancer imaging and radiotherapy [2].

C-Terminal Thiol Functionalization for Native Chemical Ligation (NCL)

In advanced protein synthesis, introducing a protected thiol is essential for downstream bioconjugation or Native Chemical Ligation [3]. This compound is utilized to synthesize mercaptoacetamides that remain fully protected during the basic cycles of Fmoc-SPPS. Upon mild acidic cleavage, the exposed thiol serves as a highly reactive handle for site-specific PEGylation, maleimide coupling, or fragment ligation, ensuring high-yield assembly of complex biologics[3].

Development of Thiol-Based Enzyme Inhibitors (e.g., HDAC and GCP II)

Beyond peptides, 2-(Tritylthio)acetic acid is a critical building block in medicinal chemistry for replacing hydroxamic acid moieties with mercaptoacetamide groups [4]. This strategy is heavily utilized in the design of novel Histone Deacetylase (HDAC) inhibitors and Glutamate Carboxypeptidase II (GCP II) inhibitors. The trityl protection allows for robust cross-coupling and structural elaboration of the inhibitor scaffold before a final, mild deprotection reveals the zinc-binding thiol pharmacophore [5].

XLogP3

5.1

Wikipedia

2-(tritylthio)acetic acid

Dates

Last modified: 08-16-2023

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